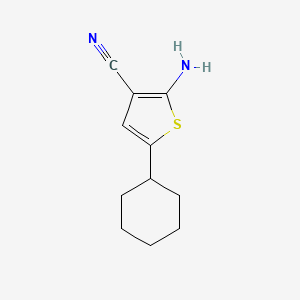

2-Amino-5-cyclohexylthiophene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

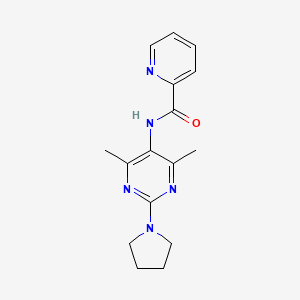

“2-Amino-5-cyclohexylthiophene-3-carbonitrile” is a chemical compound with the CAS Number: 1505213-33-1 . It has a molecular weight of 206.31 and its molecular formula is C11H14N2S . The compound is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of 2-aminothiophene-3-carbonitrile derivatives, which includes “2-Amino-5-cyclohexylthiophene-3-carbonitrile”, has been studied using high-speed vibration milling . The process uses the inexpensive and environmentally friendly Et2NH as a catalyst . The reaction conditions were optimized and the derivatives were obtained in good yield . This method has advantages in terms of short reaction time and facile conditions .Molecular Structure Analysis

The InChI code for “2-Amino-5-cyclohexylthiophene-3-carbonitrile” is 1S/C11H14N2S/c12-7-9-6-10 (14-11 (9)13)8-4-2-1-3-5-8/h6,8H,1-5,13H2 . The InChI key is QSUMWCUTWRYASI-UHFFFAOYSA-N .Applications De Recherche Scientifique

Facile Synthesis and Reactivity

2-Amino-thiophene derivatives, including those similar to 2-Amino-5-cyclohexylthiophene-3-carbonitrile, have been synthesized using various methods, demonstrating significant reactivity towards different chemical agents. For example, Elkholy and Morsy (2006) discussed the synthesis of 5, 6, 7, 8-tetrahydropyrimido[4,5-b]-quinoline derivatives from a precursor synthesized by treating cyclohexanone with 2-benzylidenemalononitrile and explored their antimicrobial activities (Elkholy & Morsy, 2006).

Application in Dyes and Pigments

2-Amino-thiophene derivatives have also found applications in the synthesis of azo dyes, exhibiting good coloration and fastness properties on polyester, as discussed by Sabnis and Rangnekar (1989) (Sabnis & Rangnekar, 1989).

Antitumor Activity

A study by Khalifa and Algothami (2020) on novel 2-aminothiophene derivatives synthesized using Gewald methodology demonstrated potential antitumor activities against hepatocellular carcinoma and breast cancer cell lines (Khalifa & Algothami, 2020).

Novel Synthesis Methods

Sharanin and Sharanina (1974) developed a new synthesis method for 2-amino-3-cyano-4,5-tetramethylenethiophene, demonstrating the versatility of thiophene derivatives in chemical synthesis (Sharanin & Sharanina, 1974).

Antiproliferative Activity and Solubility Enhancement

Ferreira et al. (2018) characterized a novel 2-aminothiophene derivative and its β-cyclodextrin binary system, showing improved solubility and potential anticancer activities (Ferreira et al., 2018).

Gewald Reaction Expansion

Abaee et al. (2017) explored the scope of the Gewald reaction, expanding it to a four-component process that highlights the reactivity of 2-aminothiophene-3-carbonitrile functionality, indicating potential applications in sensing technologies (Abaee et al., 2017).

Propriétés

IUPAC Name |

2-amino-5-cyclohexylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c12-7-9-6-10(14-11(9)13)8-4-2-1-3-5-8/h6,8H,1-5,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUMWCUTWRYASI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=C(S2)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-cyclohexylthiophene-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]but-2-enamide](/img/structure/B2881255.png)

![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-3-methyl-butyric acid](/img/structure/B2881257.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881258.png)

![N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2881259.png)

![1-[4-(Dimethylamino)pyrimidin-2-yl]-3-(trifluoromethyl)pyrrolidin-3-ol](/img/structure/B2881264.png)

![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2881273.png)